molecular formula C9H9ClO B1316759 1-(5-Chloro-2-methylphenyl)ethanone CAS No. 58966-35-1

1-(5-Chloro-2-methylphenyl)ethanone

Cat. No.: B1316759
CAS No.: 58966-35-1
M. Wt: 168.62 g/mol
InChI Key: UEBGGERYVCEAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H9ClO It is a chlorinated derivative of acetophenone, characterized by the presence of a chlorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2-methylbenzene (also known as 5-chloro-o-xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{Cl} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_9\text{H}_9\text{ClO} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(5-chloro-2-methylphenyl)ethanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield 1-(5-chloro-2-methylphenyl)ethanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with sodium methoxide can replace the chlorine with a methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), other nucleophiles

Major Products:

    Oxidation: 1-(5-Chloro-2-methylphenyl)ethanoic acid

    Reduction: 1-(5-Chloro-2-methylphenyl)ethanol

    Substitution: 1-(5-Methoxy-2-methylphenyl)ethanone (when chlorine is replaced by a methoxy group)

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)ethanone depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

1-(5-Chloro-2-methylphenyl)ethanone can be compared with other similar compounds, such as:

    1-(5-Chloro-2-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a methyl group.

    1-(2-Chloro-5-methylphenyl)ethanone: Chlorine and methyl groups are positioned differently on the phenyl ring.

    1-(2-Methylphenyl)ethanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

Uniqueness: The presence of both chlorine and methyl groups on the phenyl ring of this compound imparts unique reactivity and properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBGGERYVCEAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570603
Record name 1-(5-Chloro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58966-35-1
Record name 1-(5-Chloro-2-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58966-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.